Differential Muscarinic Receptor Recognition: Antagonist vs. Agonist Radioligand Displacement Ratio
This compound exhibits a pronounced divergence in potency depending on the radioligand used for muscarinic receptor binding. It displaces the agonist radioligand [³H]oxotremorine-M with an IC₅₀ of 1,400 nM, whereas displacement of the antagonist radioligand [³H]quinuclidinyl benzilate ([³H]QNB) requires an IC₅₀ of 62,000 nM [1]. This yields a QNB/OXO-M IC₅₀ ratio of approximately 44:1. In contrast, classical muscarinic antagonists such as atropine exhibit QNB/OXO-M ratios between 1 and 10, while agonists exhibit ratios of 500–5,000 [2]. The intermediate ratio observed for this compound suggests a distinct binding mode or mixed agonist/antagonist character not found in unsubstituted benzylaminoquinuclidine counterparts.
| Evidence Dimension | Muscarinic receptor radioligand displacement: [³H]QNB IC₅₀ vs. [³H]oxotremorine-M IC₅₀ ratio |
|---|---|
| Target Compound Data | IC₅₀ ([³H]QNB) = 62,000 nM; IC₅₀ ([³H]OXO-M) = 1,400 nM; Ratio = 44:1 |
| Comparator Or Baseline | Atropine (classical antagonist): QNB/OXO-M ratio = 1–10; Muscarinic agonists: QNB/OXO-M ratio = 500–5,000 (class-level baseline) |
| Quantified Difference | Target compound QNB/OXO-M ratio (44) is approximately 4- to 44-fold higher than classical antagonists and approximately 11- to 114-fold lower than classical agonists. |
| Conditions | Rat cerebral cortex membrane preparations; [³H]QNB and [³H]oxotremorine-M displacement assays; data curated by ChEMBL from SmithKline Beecham Pharmaceuticals |
Why This Matters
This intermediate radioligand displacement ratio is a quantifiable pharmacological fingerprint that differentiates this compound from generic quinuclidine analogs and defines it as a tool compound for probing muscarinic receptor conformational states.
- [1] BindingDB. BDBM50229523 (CHEMBL328267). Affinity Data: IC₅₀ 6.20E+4 nM ([³H]QNB); IC₅₀ 1.40E+3 nM ([³H]oxotremorine-M). Muscarinic acetylcholine receptor M1/M2/M3/M4/M5 (Rat). SmithKline Beecham Pharmaceuticals, curated by ChEMBL. View Source
- [2] Ehlert, F. J.; Roeske, W. R.; Yamamura, H. I. The Nature of Muscarinic Receptor Binding. In Handbook of Psychopharmacology; Iversen, L. L., Iversen, S. D., Snyder, S. H., Eds.; Springer: Boston, MA, 1983; Vol. 17, pp 241–283. (QNB/OXO-M ratio ranges reviewed). View Source
